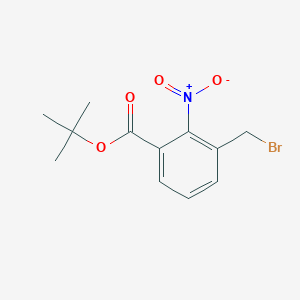
tert-Butyl 3-(bromomethyl)-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(bromomethyl)-2-nitrobenzoate: is an organic compound that features a tert-butyl ester group, a bromomethyl substituent, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)-2-nitrobenzoate typically involves the bromination of a precursor compound, such as tert-butyl 3-methyl-2-nitrobenzoate. The bromination reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the methyl group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl 3-(bromomethyl)-2-nitrobenzoate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted benzoates with various nucleophiles.
- Amino derivatives from nitro group reduction.
- Aldehydes or carboxylic acids from oxidation of the bromomethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-(bromomethyl)-2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound can be used to modify biomolecules through substitution reactions, enabling the study of structure-activity relationships and the development of bioactive compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(bromomethyl)-2-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-methyl-2-nitrobenzoate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
tert-Butyl 3-(chloromethyl)-2-nitrobenzoate: Similar structure but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.
tert-Butyl 3-(hydroxymethyl)-2-nitrobenzoate: Contains a hydroxymethyl group, leading to different chemical properties and reactivity.
Uniqueness: tert-Butyl 3-(bromomethyl)-2-nitrobenzoate is unique due to the presence of both a bromomethyl and a nitro group, which confer distinct reactivity patterns. The bromomethyl group allows for versatile substitution reactions, while the nitro group provides opportunities for redox chemistry. This combination makes it a valuable intermediate in organic synthesis and various applications.
Eigenschaften
CAS-Nummer |
920760-13-0 |
|---|---|
Molekularformel |
C12H14BrNO4 |
Molekulargewicht |
316.15 g/mol |
IUPAC-Name |
tert-butyl 3-(bromomethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)9-6-4-5-8(7-13)10(9)14(16)17/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
CLKAPYSZCAQBLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1[N+](=O)[O-])CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)

![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)


![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)

